1-(3-Bromo-5-chlorobenzoyl)azetidine
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Overview
Description
1-(3-Bromo-5-chlorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoyl precursor, which is then functionalized with bromine and chlorine atoms.
Cyclization: The functionalized benzoyl compound undergoes cyclization to form the azetidine ring. This step often involves the use of strong bases or acids to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for azetidines, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production.
Chemical Reactions Analysis
1-(3-Bromo-5-chlorobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may involve the azetidine ring or the benzoyl group.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chlorobenzoyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: Azetidines are used as building blocks in the synthesis of pharmaceuticals due to their unique reactivity and stability. They are often incorporated into drug molecules to enhance their biological activity and pharmacokinetic properties.
Polymer Chemistry: The compound can be used in the synthesis of polymers through ring-opening polymerization. These polymers have applications in coatings, adhesives, and biomedical materials.
Catalysis: Azetidines are used as ligands in catalytic processes, including asymmetric synthesis and cross-coupling reactions
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorobenzoyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromo-5-chlorobenzoyl)azetidine can be compared with other azetidine derivatives, such as:
1-(3-Bromo-5-fluorobenzoyl)azetidine: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(3-Chloro-5-methylbenzoyl)azetidine: Contains a methyl group instead of bromine, leading to different steric and electronic properties.
1-(3-Bromo-5-nitrobenzoyl)azetidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-5-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLDPIDFMZRJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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